Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether

描述

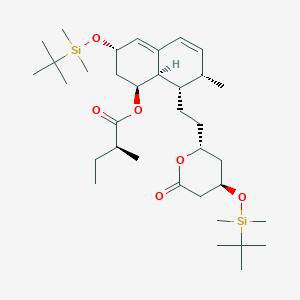

Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is a complex organic compound characterized by multiple stereocenters and functional groups This compound is notable for its intricate structure, which includes tert-butyl(dimethyl)silyl groups and a hexahydronaphthalenyl core

准备方法

The synthesis of Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the hexahydronaphthalenyl core, followed by the introduction of the tert-butyl(dimethyl)silyl groups. The final step involves esterification with (2S)-2-methylbutanoic acid. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: The presence of tert-butyl(dimethyl)silyl groups can influence the oxidation process, often requiring specific oxidizing agents.

Reduction: Reduction reactions may target the oxo group in the oxan-2-yl moiety, leading to the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl ether sites. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles such as Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Scientific Research Applications

Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether has several notable applications in scientific research:

-

Proteomics :

- The compound is utilized as a biochemical tool to study protein interactions and modifications. Its ability to modify protein structures allows researchers to investigate the dynamics of protein functions and their roles in various biological processes.

-

Enzyme Inhibition Studies :

- Similar to other statins, this compound can inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This property makes it useful for studying lipid metabolism and related disorders.

- Synthesis of Statins :

-

Chemical Reactions :

- The compound can undergo oxidation, reduction, and substitution reactions, allowing it to serve as a versatile building block in organic synthesis. The silyl ether groups can be substituted with other functional groups, broadening its application scope.

Case Studies

作用机制

The mechanism of action of Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves its interaction with specific molecular targets. The compound’s silyl ether groups can interact with enzymes and receptors, modulating their activity. Pathways involved may include signal transduction and metabolic processes, depending on the biological context.

相似化合物的比较

Similar compounds include other silyl-protected molecules and hexahydronaphthalenyl derivatives. Compared to these, Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.

生物活性

Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is a derivative of pravastatin, a well-known statin used for lowering cholesterol levels. This compound exhibits significant biological activity primarily through its action as an HMG-CoA reductase inhibitor, which plays a crucial role in the biosynthesis of cholesterol.

- Molecular Formula : C₃₁H₆₈O₆Si₂

- Molecular Weight : 578.83 g/mol

- CAS Number : 136980-32-0

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : Approximately 590.5 °C at 760 mmHg

- Melting Point : 140-143 °C

Pravastatin Lactone acts by inhibiting the enzyme HMG-CoA reductase, which is pivotal in the mevalonate pathway for cholesterol synthesis. This inhibition leads to a decrease in endogenous cholesterol production, resulting in lower serum cholesterol levels and a reduced risk of cardiovascular diseases.

Biological Activity

-

Cholesterol Lowering Effects :

- In clinical studies, pravastatin has been shown to effectively reduce low-density lipoprotein (LDL) cholesterol levels by approximately 25% to 35% depending on dosage and patient population .

- The lactone form enhances bioavailability and metabolic stability compared to its open-chain counterpart, contributing to its efficacy in cholesterol management.

- Anti-inflammatory Properties :

- Endothelial Function Improvement :

Clinical Studies

- A randomized controlled trial involving patients with hyperlipidemia demonstrated that pravastatin significantly reduced LDL cholesterol levels and improved endothelial function over a 12-month period .

Animal Studies

- In rodent models, pravastatin lactone has shown protective effects against atherosclerosis development by reducing plaque formation and promoting favorable lipid profiles .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62O6Si2/c1-14-23(2)33(37)39-30-21-27(40-42(10,11)34(4,5)6)19-25-16-15-24(3)29(32(25)30)18-17-26-20-28(22-31(36)38-26)41-43(12,13)35(7,8)9/h15-16,19,23-24,26-30,32H,14,17-18,20-22H2,1-13H3/t23-,24-,26+,27+,28+,29-,30-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMOQKQEYJNUJJ-CXNOCVNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H62O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570247 | |

| Record name | (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136980-32-0 | |

| Record name | (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。